![molecular formula C8H5N3 B13811470 Imidazo[4,5,1-HI]indazole CAS No. 65505-39-7](/img/structure/B13811470.png)
Imidazo[4,5,1-HI]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[4,5,1-HI]indazole is a heterocyclic compound that features a fused ring system combining imidazole and indazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[4,5,1-HI]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the desired heterocyclic structure. For instance, the cyclization of amido-nitriles in the presence of nickel catalysts can yield disubstituted imidazoles . Additionally, the use of N-heterocyclic carbenes as catalysts has been explored for the synthesis of trisubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as multicomponent reactions, which combine multiple reactants in a single step, are often employed to enhance efficiency and reduce production costs . The use of green chemistry principles, including solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[4,5,1-HI]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of this compound can be used as substrates for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Imidazo[4,5,1-HI]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of Imidazo[4,5,1-HI]indazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Indazole: A bicyclic compound consisting of fused benzene and pyrazole rings, used in medicinal chemistry.
Uniqueness: Imidazo[4,5,1-HI]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65505-39-7 |
|---|---|
Formule moléculaire |
C8H5N3 |
Poids moléculaire |
143.15 g/mol |
Nom IUPAC |
2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H |
Clé InChI |
QPHDDQPXIJZGOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)N=CN3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


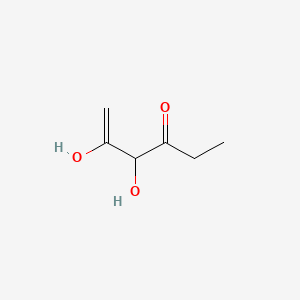




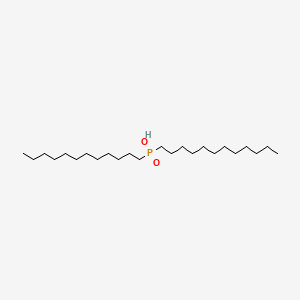
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
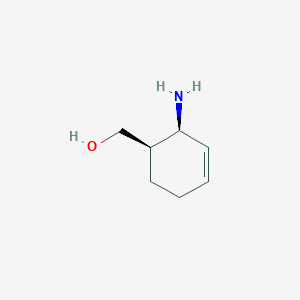
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
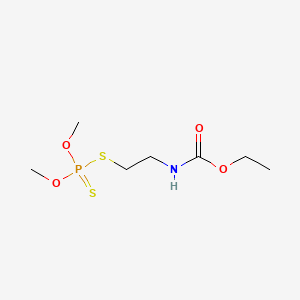
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
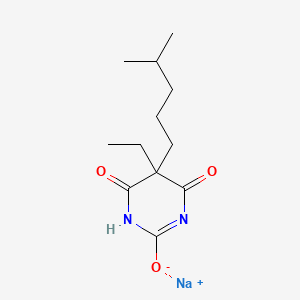
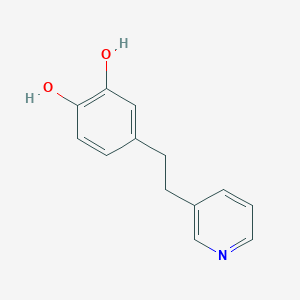
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
